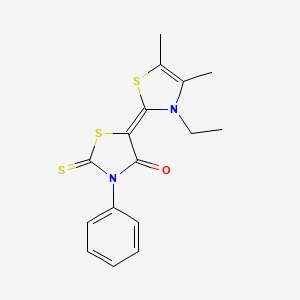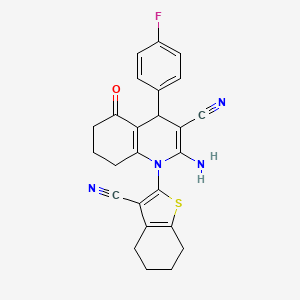![molecular formula C15H11F5N2O2 B15011297 2-ethoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol](/img/structure/B15011297.png)
2-ethoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is an organic compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a pentafluorophenyl group, and a hydrazinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves the reaction of 2-ethoxy-4-formylphenol with 2,3,4,5,6-pentafluorophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The ethoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions[][2].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions[][2].
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted phenols, depending on the reaction conditions and reagents used[2][2].
Wissenschaftliche Forschungsanwendungen
2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydrazone linkage plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL
- 2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]BENZOATE
- 2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE
Uniqueness
2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentafluorophenyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C15H11F5N2O2 |
|---|---|
Molekulargewicht |
346.25 g/mol |
IUPAC-Name |
2-ethoxy-4-[(E)-[(2,3,4,5,6-pentafluorophenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C15H11F5N2O2/c1-2-24-9-5-7(3-4-8(9)23)6-21-22-15-13(19)11(17)10(16)12(18)14(15)20/h3-6,22-23H,2H2,1H3/b21-6+ |
InChI-Schlüssel |
UDKBNRUFZZJDMA-AERZKKPOSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=C(C(=C(C(=C2F)F)F)F)F)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=C(C(=C(C(=C2F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15011220.png)

![3,3'-sulfonylbis[N-(4-methoxyphenyl)-6-methylbenzenesulfonamide]](/img/structure/B15011242.png)
![(2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide](/img/structure/B15011248.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[1-(2-hydroxyphenyl)ethylidene]-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15011253.png)

![2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15011284.png)
![(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B15011288.png)
![N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B15011302.png)

![1-{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-phenoxyethanone](/img/structure/B15011310.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011314.png)

![2-{(2E)-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]hydrazinyl}-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide](/img/structure/B15011334.png)
